Home > Products > Screening Compounds P110833 > Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside
Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside - 23598-07-4

Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside

Catalog Number: EVT-1490326
CAS Number: 23598-07-4
Molecular Formula: C₂₂H₂₆O₁₂
Molecular Weight: 482.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Formylphenyl-β-D-Glucopyranoside

Compound Description: 4-Formylphenyl-β-D-glucopyranoside, also known as gastrodin, is a natural product found in the traditional Chinese medicinal orchid Gastrodia elata. [] It is a phenolic glycoside known for its neuroprotective, anticonvulsant, and sedative effects. []

5-Bromosalicylaldehyde-O-β-D-glucoside

Compound Description: 5-Bromosalicylaldehyde-O-β-D-glucoside is a synthetic compound studied for its potential antibacterial activity. []

Luteolin-7-O-β-D-glucoside

Compound Description: Luteolin-7-O-β-D-glucoside, also known as cynaroside, is a flavonoid glucoside found in various plants. [, ] It exhibits anti-inflammatory and antioxidant properties. [, ]

Acacetin-7-O-β-D-rutinoside

Compound Description: Acacetin-7-O-β-D-rutinoside is a flavonoid glycoside isolated from Lactuca indica L. []

Vanillic Acid

Compound Description: Vanillic acid is a phenolic compound found in vanilla beans and other plants. [, ] It is a known antioxidant. []

Vanillic Acid-β-D-2′,3′,4′,6′-acetylgalacoside-1-β-D-2″,3″,4″,6″-acetylgalacoester

Compound Description: This compound is a synthetic derivative of vanillic acid, featuring two galactose moieties linked through ester and ether bonds. []

Overview

Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside is a glycosylated derivative of vanillin, primarily recognized for its role as a protected intermediate in the synthesis of glucosylated vanillin precursors. This compound is derived from the vanilla plant, Vanilla planifolia, which is well-known for its aromatic vanillin content. The compound's chemical structure includes multiple acetyl groups that enhance its stability and solubility, making it a valuable substance in organic synthesis and flavoring industries.

Source

Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside is sourced from the seed pods of Vanilla planifolia. The biosynthesis of vanillin involves the conversion of ferulic acid and ferulic acid glucoside into vanillin and its glucosides through enzymatic processes facilitated by vanillin synthase . The compound itself can be synthesized through various chemical methods that involve glycosylation reactions.

Classification

This compound is classified as a glycoside, specifically a glucoside, due to the presence of a glucose unit linked to the vanillin moiety. Its systematic classification includes:

  • Chemical Name: Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside
  • CAS Number: 23598-07-4
  • Molecular Formula: C22H26O12
  • Molecular Weight: 482.43 g/mol
Synthesis Analysis

Methods

The synthesis of Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside typically involves the acetylation of β-D-glucoside followed by glycosylation with vanillin. The general synthetic route can be summarized as follows:

  1. Acetylation: The hydroxyl groups on the glucose unit are acetylated using acetic anhydride or acetyl chloride in the presence of a base to form tetraacetylated glucose.
  2. Glycosylation: The tetraacetylated glucose is then reacted with vanillin under acidic conditions or using a suitable catalyst to facilitate the glycosidic bond formation.

Technical Details

The reaction conditions often require careful control of temperature and pH to optimize yield and purity. Solvents such as chloroform or ethyl acetate are commonly used for extraction and purification processes.

Molecular Structure Analysis

Structure

The molecular structure of Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside features a β-D-glucose unit attached to a vanillin moiety, with four acetyl groups protecting hydroxyl functionalities on the glucose. The structural representation can be illustrated as follows:

C22H26O12\text{C}_{22}\text{H}_{26}\text{O}_{12}

Data

Key structural data includes:

  • InChI: InChI=1S/C22H26O12/c1-11(24)29-10-18-19(30-12(2)25)20(31-13(3)26)21(32-14(4)27)22(33-15(5)28)17(18)23/h10,12,18,20,23H,1-9H2/t18-,20-,21+,22+/m0/s1
  • Appearance: Off-white solid
  • Solubility: Soluble in chloroform and ethyl acetate.
Chemical Reactions Analysis

Reactions

Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside can undergo various chemical reactions typical for glycosides:

  1. Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed to release free vanillin and β-D-glucose.
  2. Deacetylation: Removal of acetyl groups can be achieved using alkaline hydrolysis or enzymatic action.

Technical Details

The hydrolysis process is significant in flavoring applications where the release of free vanillin imparts flavor characteristics. Enzymatic hydrolysis can be catalyzed by β-glucosidases, which are widely studied for their role in flavor development in food products .

Mechanism of Action

Process

The mechanism of action for Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside primarily revolves around its hydrolysis to yield free vanillin. This process occurs through two main steps:

  1. Enzymatic Hydrolysis: Enzymes such as β-glucosidase cleave the glycosidic bond, releasing β-D-glucose and resulting in free vanillin.
  2. Release of Aromatics: The liberated vanillin contributes to the aromatic profile of various food products.

Data

Studies have shown that the optimal pH for β-glucosidase activity ranges around 6.5, facilitating effective hydrolysis under physiological conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Not available
  • Boiling Point: Not available
  • Appearance: Off-white solid

Chemical Properties

Key chemical properties include:

  • Stability: Stable under proper storage conditions (-20°C recommended).
  • Solubility: Soluble in organic solvents like chloroform and ethyl acetate but poorly soluble in water.

These properties make it suitable for various applications in organic synthesis and food chemistry.

Applications

Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside has several scientific uses:

  1. Flavoring Agent: It serves as a precursor for natural flavoring agents in food products.
  2. Research Tool: Utilized in studies related to glycoside metabolism and enzymatic reactions.
  3. Synthetic Intermediate: Acts as an important intermediate in synthesizing more complex glycosides and aromatic compounds.

Properties

CAS Number

23598-07-4

Product Name

Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside

Molecular Formula

C₂₂H₂₆O₁₂

Molecular Weight

482.43

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